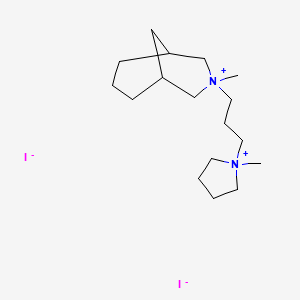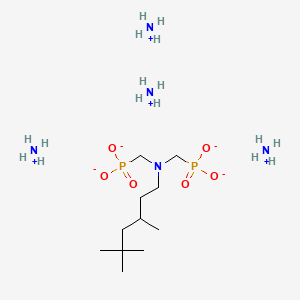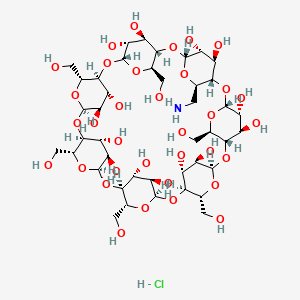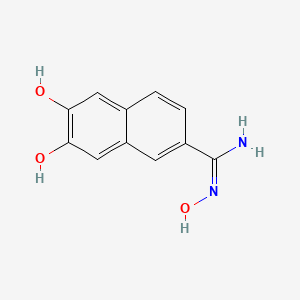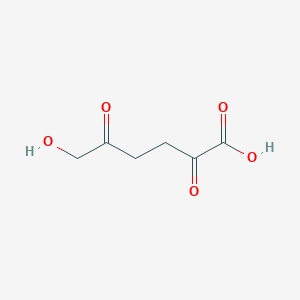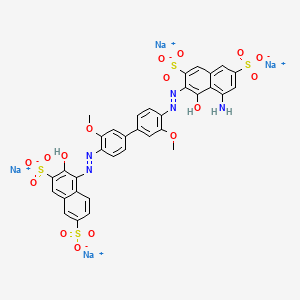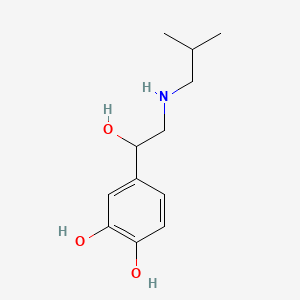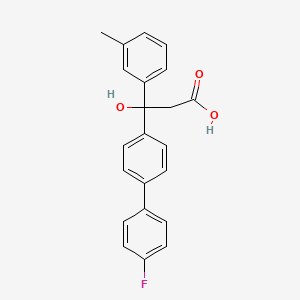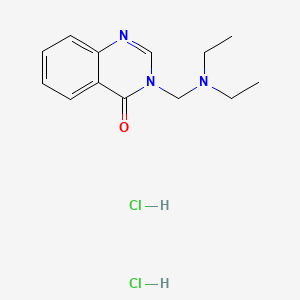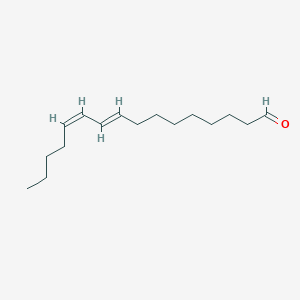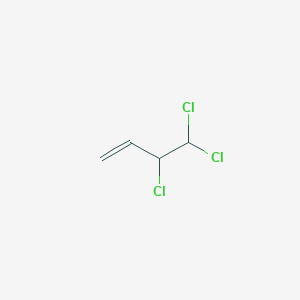![molecular formula C27H38BrN2O8+ B13779206 4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid CAS No. 79731-87-6](/img/structure/B13779206.png)
4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[142101,902,7010,15012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid is a complex organic compound with a unique hexacyclic structure This compound is characterized by the presence of multiple functional groups, including bromine, ethyl, methyl, propyl, and hydroxyl groups, as well as a dihydroxybutanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid likely involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions involving appropriate precursors.
Halogenation: Introduction of the bromine atom using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Alkylation: Introduction of ethyl, methyl, and propyl groups through alkylation reactions using alkyl halides and suitable bases.
Hydroxylation: Introduction of hydroxyl groups through hydroxylation reactions using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).
Major Products
Oxidation Products: Carbonyl compounds such as ketones and aldehydes.
Reduction Products: Dehalogenated compounds.
Substitution Products: Compounds with substituted functional groups such as azides or nitriles.
Scientific Research Applications
4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[142101,902,7010,15
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: As a lead compound for drug development and as a diagnostic tool.
Industry: As a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid likely involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription processes.
Comparison with Similar Compounds
4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid can be compared with other similar compounds, such as:
4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol: A compound with a similar hexacyclic structure but lacking the dihydroxybutanedioic acid moiety.
13-Ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol: A compound with a similar structure but lacking the bromine atom.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in scientific research.
Properties
CAS No. |
79731-87-6 |
|---|---|
Molecular Formula |
C27H38BrN2O8+ |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
4-bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C23H32BrN2O2.C4H6O6/c1-4-8-26-17-10-14(13(5-2)22(26)28)19-18(26)11-23(21(19)27)15-9-12(24)6-7-16(15)25(3)20(17)23;5-1(3(7)8)2(6)4(9)10/h6-7,9,13-14,17-22,27-28H,4-5,8,10-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1; |
InChI Key |
XXHHFLWSPHLXOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=C5C=C(C=C6)Br)C)C4O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


